

Asymmetric Synthesis of Daphlongamine H: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of **Daphlongamine H**, a complex hexacyclic Daphniphyllum alkaloid. The synthesis, accomplished by the Sarpong group, showcases a strategic approach to assembling this architecturally intricate natural product.[1][2] Key features of this synthesis include a complexity-building Mannich reaction employing an Ellman sulfinimine derivative, a highly diastereoselective hydrogenation to construct the core tricycle, a late-stage Pauson-Khand reaction to forge the hydro-indene substructure, and endgame redox manipulations to complete the natural product.[1]

Retrosynthetic Analysis

The synthetic strategy commences with a retrosynthetic disconnection of the hexacyclic target, **Daphlongamine H**. The core logic of the synthesis involves the late-stage formation of the strained trans-lactone and the cyclopentane ring. The key bond disconnections trace the complex scaffold back to a significantly simpler acyclic precursor, highlighting the efficiency of the synthetic design.





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Caption: Retrosynthetic analysis of **Daphlongamine H**.

Key Synthetic Transformations and Data

The forward synthesis is characterized by several key transformations that efficiently build the molecular complexity of **Daphlongamine H**. The following tables summarize the quantitative data for these pivotal steps.

Table 1: Synthesis of the Tricyclic Core

Step	Reactant(s)	Reagents and Conditions	Product(s)	Yield (%)	Diastereom eric Ratio (d.r.)
Mannich Reaction	Allylated valerolactone , Ellman's sulfinimine	1. LDA, THF, -78 °C; 2. Sulfinimine, -78 °C	β-amino lactone	65	>20:1
Dieckmann Condensation	Acyclic amino ester	LiHMDS, THF	Bromo bicycle	-	-
Reductive Radical Ring Closure & Hydrogenatio n	Bromo bicycle	1. Organoboran e initiator; 2. Crabtree's catalyst (50 atm H ₂), then heterogeneou s hydrogenatio n	Tricyclic core 16	91 (2 steps)	4:1

Table 2: Completion of the Synthesis



Step	Reactant(s)	Reagents and Conditions	Product(s)	Yield (%)
Alkylation	Tricyclic core 16	NaH, 4-iodo- butene, DMF, 0 °C	Alkene 17	62 (72% brsm)
Reduction & Alkynylation	Alkene 17	1. TMDS, [IrCl(CO) (PPh ₃) ₂], PhMe; 2. TMSOTf, CH ₂ Cl ₂ , -78 °C; 3. HCCMgBr, THF, -78 to 0 °C	Enyne diol	73 (+13% from second cycle)
Pauson-Khand Reaction	Enyne diol	Co ₂ (CO) ₈ , PhMe, 66 °C	Pentacyclic enone 22	-
Redox Manipulations	Pentacyclic enone 22	1. TFAA, SOCl ₂ ; 2. Trifluoroperacetic acid; 3. LiAlH ₄ ; 4. NaCNBH ₃ , BF ₃ ·Et ₂ O	Triol	-
Lactonization	Deoxygenated triol	Cyanuric chloride, NEt₃, MeCN, 23 °C	(-)- Daphlongamine H	13 (over 4 steps)

Experimental Protocols Key Experiment 1: Asymmetric Mannich Reaction

This reaction establishes the initial stereocenters of the molecule with high diastereoselectivity.

Protocol:

• To a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.1 equiv.) dropwise.



- The solution is stirred at -78 °C for 30 minutes.
- A solution of allylated valerolactone (1.0 equiv.) in anhydrous THF is added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C.
- A solution of the Ellman's sulfinimine (1.05 equiv.) in anhydrous THF is then added dropwise.
- The reaction is stirred at -78 °C for 4 hours.
- The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature.
- The aqueous layer is extracted with ethyl acetate (3 x).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography to afford the desired β-amino lactone.

Key Experiment 2: Diastereoselective Hydrogenation

This two-step protocol efficiently sets the stereochemistry of the tricyclic core of the molecule. [1]

Protocol:

- Reductive Radical Ring Closure: To a solution of the bromo bicycle in toluene is added an
 organoborane initiator at room temperature. The reaction is stirred until completion as
 monitored by TLC.
- Hydrogenation: The crude product from the previous step is subjected to hydrogenation
 using Crabtree's catalyst under 50 atm of hydrogen gas. Following this, a heterogeneous
 hydrogenation is performed to yield the tricyclic core 16.

Key Experiment 3: Pauson-Khand Reaction



This [2+2+1] cycloaddition is a crucial step in constructing the pentacyclic framework of **Daphlongamine H**.

Protocol:

- To a solution of the enyne diol (1.0 equiv.) in anhydrous toluene under an argon atmosphere, is added dicobalt octacarbonyl (1.1 equiv.).
- The reaction mixture is heated to 66 °C and stirred for 12 hours.
- The reaction is cooled to room temperature and filtered through a pad of Celite, eluting with ethyl acetate.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by flash column chromatography to yield the pentacyclic enone 22.

Key Experiment 4: Final Lactonization

The final ring closure to form the strained trans-lactone of **Daphlongamine H** is achieved using cyanuric chloride.

Protocol:

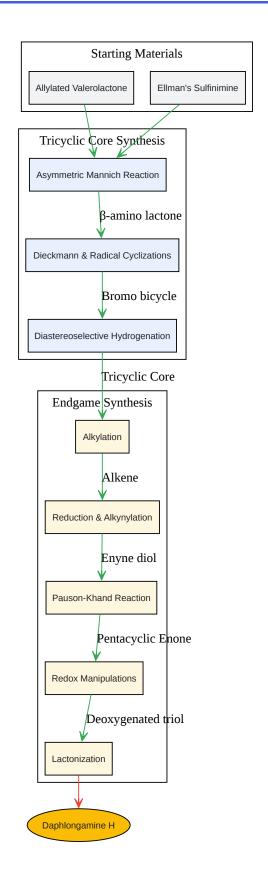
- To a solution of the deoxygenated triol (1.0 equiv.) in anhydrous acetonitrile at 23 °C under an argon atmosphere, is added triethylamine (3.0 equiv.) followed by cyanuric chloride (1.5 equiv.).
- The reaction mixture is stirred at 23 °C for 24 hours.
- The reaction is quenched with water and extracted with dichloromethane (3 x).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by preparative thin-layer chromatography to afford (-) Daphlongamine H.



Synthetic Workflow

The overall synthetic sequence is a testament to strategic planning and the application of powerful synthetic methodologies to achieve the total synthesis of a complex natural product.





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Caption: Overall workflow for the asymmetric synthesis of **Daphlongamine H**.



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